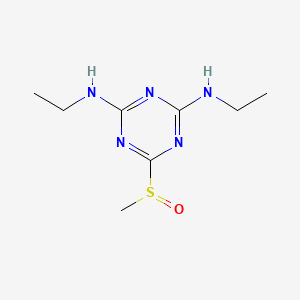![molecular formula C13H10N4O4 B1228797 N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide](/img/structure/B1228797.png)
N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide is a pyridinemonocarboxylic acid and an aromatic carboxylic acid.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis of N-Fused Heterocyclic Compounds : A study by Hosseini and Bayat (2019) describes an efficient synthesis of compounds including N'-[(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction. This synthesis is notable for its simplicity, clean reaction profile, and the use of environmentally benign solvents (Hosseini & Bayat, 2019).
Coordination Properties with Iron(III) : Benković et al. (2020) studied the coordination properties of derivatives like N'-(2-hydroxy-3-methoxyphenylmethylidene)-3-pyridinecarbohydrazide with Fe(III) ions. This research highlights the significance of these compounds in understanding coordination chemistry and potential applications in developing new metal complexes (Benković et al., 2020).
Spectral and Structural Studies : Atovmyan et al. (2002) investigated N"-Substituted isonicotinic hydrazides including compounds with nitrophenyl groups, providing insights into their crystal structures and spectroscopic characteristics. These studies are crucial for understanding the molecular and electronic structure of such compounds (Atovmyan et al., 2002).
Structural Investigations in Solid State and Solution : Galić et al. (2013) conducted structural studies of aroylhydrazones derived from nicotinic acid hydrazide in solid state and solution, contributing to the understanding of the structural dynamics of these compounds under different conditions (Galić et al., 2013).
Biological and Pharmacological Activities
Antimicrobial Assessment : Polović et al. (2019) screened aroylhydrazones including N'-[(2-hydroxy-phenylmethylidene)-3-pyridinecarbohydrazide for antimicrobial activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds in treating bacterial and fungal infections (Polović et al., 2019).
Topoisomerase II Inhibitory Activity : Pınar et al. (2004) explored the inhibitory activity of fused heterocyclic compounds including benzoxazole derivatives on eukaryotic DNA topoisomerase II, indicating potential uses in cancer therapy and pharmacology (Pınar et al., 2004).
Superoxide Anion Scavenging Evaluation : A study by Mokhnache et al. (2019) on N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide highlighted its antioxidant effect, suggesting potential applications in reducing oxidative stress and related diseases (Mokhnache et al., 2019).
Propriétés
Nom du produit |
N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide |
|---|---|
Formule moléculaire |
C13H10N4O4 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
N'-(2-nitrobenzoyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C13H10N4O4/c18-12(9-5-1-2-7-11(9)17(20)21)15-16-13(19)10-6-3-4-8-14-10/h1-8H,(H,15,18)(H,16,19) |
Clé InChI |
PIBAUNUWYKCFCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=N2)[N+](=O)[O-] |
Solubilité |
36.6 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



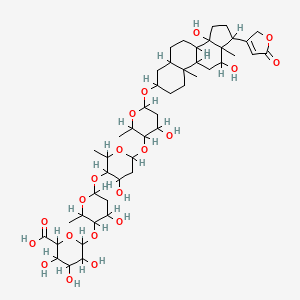
![1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine](/img/structure/B1228717.png)
![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1228718.png)
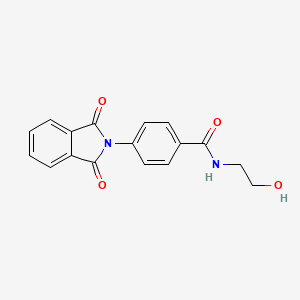
![4-(6-bromo-1,3-benzodioxol-5-yl)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1228723.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(3-pyridinyl)amino]-2-(4-chlorophenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B1228724.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1228728.png)
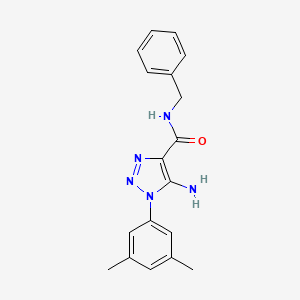
![(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane](/img/structure/B1228730.png)
![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methoxyphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1228735.png)
![4-methyl-N-[4-[2-(4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]phenyl]benzenesulfonamide](/img/structure/B1228736.png)
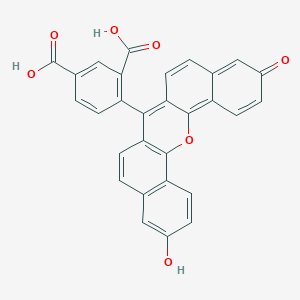
![5-[[2-(Diethylamino)-9-methyl-4-oxo-3-pyrido[1,2-a]pyrimidinyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228741.png)
